1,3-Dioxolan-2-one-d4

Catalog No.
S888297
CAS No.
362049-63-6
M.F
C3H4O3
M. Wt
92.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxolan-2-one-d4

CAS Number

362049-63-6

Product Name

1,3-Dioxolan-2-one-d4

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one

Molecular Formula

C3H4O3

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2

InChI Key

KMTRUDSVKNLOMY-LNLMKGTHSA-N

SMILES

Array

Synonyms

1,3-Dioxolan-2-one-4,4,5,5-d4; Carbonic Acid Cyclic Ethylene-d4 Ester; Cyclic Ethylene-d4 Carbonate; Ethylene-d4 Carbonate; Ethylene-d4 Glycol Carbonate; Glycold4 Carbonate; Jeffsol EC-d4; NSC 11801-d4; NSC 16568-d4; Texacar EC-d4;

1,3-Dioxolan-2-one-d4 (CAS: 362049-63-6), commonly known as ethylene carbonate-d4 (EC-d4), is a fully deuterated cyclic carbonate utilized as a specialized polar aprotic solvent and internal standard. Maintaining the high dielectric constant, low volatility, and robust lithium-salt solvating ability of its non-deuterated counterpart, EC-d4 is synthesized with ≥98-99 atom % D isotopic enrichment [1]. This isotopic substitution fundamentally alters the molecule's nuclear and vibrational signatures while preserving its electrochemical behavior. Consequently, it is a critical procurement item for advanced battery diagnostics, serving as a high-contrast or 'silent' baseline solvent in nuclear magnetic resonance (NMR) spectroscopy, neutron reflectometry, and kinetic isotope effect (KIE) studies where standard hydrogenous solvents would obscure analytical targets .

Substituting 1,3-Dioxolan-2-one-d4 with standard, non-deuterated ethylene carbonate (CAS: 96-49-1) critically compromises high-resolution electrochemical diagnostics. In neutron imaging and reflectometry, the protium (1H) in standard EC possesses a negative coherent scattering length (-3.74 fm) and a massive incoherent scattering cross-section, which severely attenuates the neutron beam and renders the electrolyte layer opaque, masking crucial phenomena like lithium plating [1]. Similarly, in 1H NMR analysis of degraded electrolytes, standard EC produces an overwhelming solvent peak (~4.5 ppm) that completely obscures trace signals from soluble Solid Electrolyte Interphase (SEI) degradation products. For mass spectrometry (DEMS) gas evolution studies, standard EC generates H2 and C2H4, making it impossible to distinguish solvent breakdown from the degradation of hydrogenous binders, trace moisture, or co-solvents. Procurement of the d4-isotopologue is therefore mandatory to achieve the nuclear contrast and spectral silence required for definitive mechanistic profiling.

Neutron Transmission and Scattering Length Density (SLD) Optimization

In operando neutron imaging requires high beam transmission to visualize internal battery structures. Standard EC contains 1H, which causes severe incoherent neutron scattering and beam attenuation. Replacing it with 1,3-Dioxolan-2-one-d4 substitutes 1H with Deuterium (D), which has a positive coherent scattering length (+6.67 fm) and minimal incoherent scattering. Studies using a 1.2 M LiPF6 electrolyte in a 3:7 ratio of EC-d4 to DMC-d6 demonstrate that this deuterated formulation drastically reduces neutron attenuation compared to the hydrogenous baseline [1]. This isotopic substitution shifts the electrolyte from being neutron-opaque to highly transparent, enabling clear in situ 3D visualization of lithium plating and dead lithium accumulation at the graphite-separator interface [2].

Evidence DimensionNeutron beam attenuation and coherent scattering length
Target Compound DataEC-d4 (Deuterium coherent scattering length = +6.67 fm, low incoherent scattering)
Comparator Or BaselineStandard EC (Protium coherent scattering length = -3.74 fm, high incoherent scattering)
Quantified DifferenceShifts electrolyte scattering profile from negative to positive SLD, enabling full neutron transmission through the cell
ConditionsIn operando neutron tomography and reflectometry of Li-ion coin cells using 1.2 M LiPF6 in EC/DMC blends

Procuring EC-d4 is essential for non-destructive, 3D neutron-based failure analysis of battery cells, as standard EC renders the cell opaque to the beam.

Elimination of Solvent Background in 1H NMR for SEI Characterization

Identifying trace degradation products in aged lithium-ion battery electrolytes relies heavily on 1H NMR spectroscopy. When standard ethylene carbonate is used, it produces a massive, broad singlet at approximately 4.5 ppm that dominates the spectrum and suppresses the signals of low-concentration SEI fragments. 1,3-Dioxolan-2-one-d4, enriched to ≥98 atom % D, provides near-total suppression of this solvent proton signal [1]. By utilizing EC-d4, researchers can achieve a virtually silent background in the 1H NMR spectrum, allowing for the quantitative integration of trace oligomeric carbonates, alkoxides, and other degradation species without the need for complex and artifact-prone solvent suppression pulse sequences.

Evidence Dimension1H NMR solvent peak intensity
Target Compound DataEC-d4 (≥98 atom % D) yields negligible 1H signal
Comparator Or BaselineStandard EC yields a massive, saturating singlet at ~4.5 ppm
Quantified Difference≥98% reduction in solvent 1H NMR background signal
ConditionsPost-mortem 1H NMR analysis of extracted battery electrolytes

Buyers must select EC-d4 to accurately quantify trace electrolyte degradation mechanisms without analytical interference from the bulk solvent.

Isotopic Tracing of Gas Evolution via DEMS

During the initial formation cycles of lithium-ion batteries, gas evolution (e.g., hydrogen, ethylene) occurs as the SEI forms. Determining the exact molecular origin of these gases is impossible with standard EC, as H2 (m/z 2) and C2H4 (m/z 28) could originate from the solvent, trace moisture, or polymer binders. By formulating the electrolyte with 1,3-Dioxolan-2-one-d4, the solvent-derived degradation gases are isotopically shifted to D2 (m/z 4) and C2D4 (m/z 32)[1]. This quantitative mass-to-charge shift provides an unambiguous tracer, proving definitively which gaseous byproducts are generated by the electrochemical reduction of the cyclic carbonate versus other cell components.

Evidence DimensionMass-to-charge (m/z) ratio of evolved degradation gases
Target Compound DataEC-d4 yields D2 (m/z 4) and C2D4 (m/z 32)
Comparator Or BaselineStandard EC yields H2 (m/z 2) and C2H4 (m/z 28)
Quantified Difference+2 to +4 amu shift in mass spectrometry peaks for solvent-derived gases
ConditionsDifferential Electrochemical Mass Spectrometry (DEMS) during initial battery charge/discharge cycles

Procurement of EC-d4 enables precise mechanistic mapping of SEI formation, which is critical for developing and validating new electrolyte additives.

In Operando Neutron Tomography of Fast-Charging Lithium-Ion Batteries

1,3-Dioxolan-2-one-d4 is the required cyclic carbonate solvent for formulating 'neutron-friendly' electrolytes. Because it eliminates the severe neutron beam attenuation caused by protium, EC-d4 enables researchers to perform in situ 3D neutron imaging of coin cells. This is specifically applied to visualize lithium plating, dead lithium accumulation, and spatial heterogeneities at the graphite-separator interface during extreme fast charging (XFC) protocols [1].

High-Resolution 1H NMR Profiling of Electrolyte Degradation

In post-mortem battery analysis, EC-d4 is utilized to extract and analyze the electrolyte without introducing a massive solvent background peak. This scenario is critical for R&D teams quantifying trace soluble Solid Electrolyte Interphase (SEI) components, such as lithium alkyl carbonates or oligomers, where standard EC would completely mask the target 1H NMR signals [2].

Mechanistic Gas Evolution Tracking via DEMS

For battery chemists designing new SEI-forming additives, EC-d4 is used as an isotopic tracer in Differential Electrochemical Mass Spectrometry (DEMS). By shifting the mass of solvent-derived gases (e.g., D2 instead of H2), researchers can definitively separate solvent reduction pathways from the degradation of hydrogenous binders or the electrolysis of trace moisture during the critical first formation cycles [2].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

92.041150969 Da

Monoisotopic Mass

92.041150969 Da

Heavy Atom Count

6

Wikipedia

(~2~H_4_)-1,3-Dioxolan-2-one

Dates

Last modified: 08-15-2023

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